molecular formula C28H31N3O4 B264163 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one

Número de catálogo: B264163
Peso molecular: 473.6 g/mol
Clave InChI: JTZUMVMVYSJPMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase) and is currently being developed as a potential treatment for various types of cancer and autoimmune diseases.

Mecanismo De Acción

BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of cancer and autoimmune diseases. 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways and leading to the suppression of cell proliferation and survival. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It exhibits dose-dependent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models of cancer, this compound has been shown to induce tumor regression and prolong survival. In animal models of autoimmune diseases, this compound has been shown to reduce disease severity and improve clinical outcomes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one is its specificity for BTK, which makes it a promising therapeutic target for various types of cancer and autoimmune diseases. Moreover, this compound has shown good efficacy in preclinical models of these diseases, suggesting that it may have clinical potential. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to evaluate the safety and tolerability of this compound in humans.

Direcciones Futuras

There are several future directions for the development of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one. One potential application is in combination therapy with other anti-cancer or immunomodulatory agents, which may enhance its efficacy and reduce potential toxicity. Another direction is the evaluation of this compound in clinical trials for various types of cancer and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound and to identify potential biomarkers of response or resistance. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for cancer and autoimmune diseases.

Métodos De Síntesis

The synthesis of 2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the reaction of 4-(2-aminoethyl)pyridine with 2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one to obtain the intermediate compound. This is followed by the reaction of the intermediate with 1-boc-piperazine to form the final product, this compound.

Aplicaciones Científicas De Investigación

2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[2,3-f]chromen-7-one has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the suppression of cell proliferation and survival. In vivo studies have demonstrated that this compound exhibits potent anti-tumor activity in various animal models of cancer, including lymphoma, leukemia, and solid tumors. Moreover, this compound has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propiedades

Fórmula molecular

C28H31N3O4

Peso molecular

473.6 g/mol

Nombre IUPAC

2,3,4,9-tetramethyl-8-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]furo[2,3-f]chromen-7-one

InChI

InChI=1S/C28H31N3O4/c1-17-15-23-26(27-25(17)18(2)20(4)34-27)19(3)22(28(33)35-23)16-24(32)31-13-11-30(12-14-31)10-7-21-5-8-29-9-6-21/h5-6,8-9,15H,7,10-14,16H2,1-4H3

Clave InChI

JTZUMVMVYSJPMQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

SMILES canónico

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C)C5=C1C(=C(O5)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.